N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-derived acetamide featuring a 4-fluorobenzyl group and a piperidine substituent. Molecular docking studies highlight its relevance in drug discovery, as analogs with similar scaffolds exhibit promising binding energies to biological targets .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-11-18(26)24(19(22-14)23-9-3-2-4-10-23)13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSSQCTFKXZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters and Urea Derivatives
The 4-methyl-6-oxo-1,6-dihydropyrimidine scaffold is synthesized via a modified Biginelli reaction. Ethyl acetoacetate (providing the methyl and ketone groups) reacts with N-piperidinourea under acidic conditions (e.g., HCl in ethanol) to yield 4-methyl-2-(piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine.
Reaction Conditions :
- Ethyl acetoacetate (1.2 equiv), N-piperidinourea (1.0 equiv), HCl (2.0 equiv), ethanol, reflux, 12 hours.
- Yield: 68–72% after recrystallization from ethanol/water.
Alternative Route: Cyclization of Thiourea Derivatives
For improved regioselectivity, thiourea derivatives can be employed. 4-Methyl-2-thioxo-1,2-dihydropyrimidin-6-one is treated with piperidine in the presence of Hg(OAc)₂ to replace the thiol group with piperidine.
Key Data :
- Melting point: 189–191°C (lit. 190°C).
- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 1.45–1.62 (m, 6H, piperidine), 2.30 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine), 5.72 (s, 1H, pyrimidinone H-5), 10.22 (s, 1H, NH).
Introduction of the Acetamide Side Chain
Alkylation of the Pyrimidinone NH Group
The NH group at position 1 is alkylated with bromoacetyl bromide to install a bromoacetamide intermediate.
Procedure :
- 4-Methyl-2-(piperidin-1-yl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv) is dissolved in dry DMF under N₂.
- NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of bromoacetyl bromide (1.1 equiv).
- Reaction stirred at room temperature for 6 hours.
- Yield: 85% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Nucleophilic Substitution with 4-Fluorobenzylamine
The bromoacetamide intermediate undergoes displacement with 4-fluorobenzylamine in acetonitrile.
Optimized Conditions :
- Bromoacetamide (1.0 equiv), 4-fluorobenzylamine (1.5 equiv), K₂CO₃ (2.0 equiv), acetonitrile, 80°C, 8 hours.
- Yield: 78% after recrystallization from methanol.
Characterization :
- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.32 (s, 3H, CH₃), 3.50–3.70 (m, 4H, piperidine), 4.38 (s, 2H, CH₂CO), 4.45 (d, J = 5.4 Hz, 2H, NCH₂Ar), 6.95–7.15 (m, 2H, ArH), 7.30–7.45 (m, 2H, ArH), 8.20 (t, J = 5.4 Hz, 1H, NH), 10.25 (s, 1H, NH).
- HPLC Purity: 99.2% (C18, 0.1% TFA in H₂O/MeCN).
Alternative Synthetic Pathways
Mitsunobu Coupling for Direct Acetamide Installation
A Mitsunobu reaction couples the pyrimidinone NH with N-(4-fluorobenzyl)-2-hydroxyacetamide using DIAD and PPh₃.
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Immobilized pyrimidinone resins react with Fmoc-4-fluorobenzylamine and piperidine in a stepwise manner.
Advantages :
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–72 | 98 | Moderate |
| Alkylation-Substitution | 78 | 99.2 | High |
| Mitsunobu | 55–60 | 97 | Low |
| Solid-Phase | 90 | 95 | High |
The alkylation-substitution route offers the best balance of yield and scalability, making it the preferred industrial method.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was linked to apoptosis induction via caspase pathway activation.
- Case Study : In a controlled experiment, the compound exhibited a growth inhibition percentage (PGI) of over 70% against several cancer types, indicating its promise in cancer therapy .
Antimicrobial Properties
The compound has also shown notable antimicrobial activity:
- Research Findings : Studies indicated effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Case Study : A specific study demonstrated that the compound inhibited the growth of Staphylococcus aureus and other pathogenic strains, reinforcing its relevance in infectious disease management .
Absorption and Distribution
Pharmacokinetic studies suggest favorable absorption characteristics for N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide. However, comprehensive toxicological evaluations are necessary to determine its safety profile fully.
Initial Toxicological Studies
Preliminary findings indicate minimal toxicity at therapeutic doses, but further investigations are essential to establish a complete safety profile .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other signaling pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Molecular and Pharmacological Studies
- Binding Affinity: The target compound’s dihydropyrimidinone core and piperidine substituent likely contribute to stronger hydrogen bonding and hydrophobic interactions compared to pyridazinone analogs (e.g., CID-49671233), as observed in molecular docking simulations .
- Solubility vs. Permeability : BG14882’s sulfamoyl group improves aqueous solubility but may limit blood-brain barrier penetration, contrasting with the target compound’s balance of lipophilic (fluorobenzyl) and hydrophilic (piperidine) groups .
- Biological Activity: Benzothiazole-containing analogs () exhibit divergent mechanisms, such as kinase inhibition, due to their rigid aromatic systems, whereas the target compound’s dihydropyrimidinone may favor protease or receptor modulation .
Discussion on Structural Optimization Trends
Recent patents and synthetic studies emphasize the importance of:
Heterocyclic Core Flexibility: Pyrimidinones and pyridazinones are preferred for their tunable electronic properties, but pyrimidinones generally show better metabolic stability .
Fluorine Substitution : Para-fluorination on aromatic rings enhances both binding affinity (via electron-withdrawing effects) and pharmacokinetic profiles, as seen in the target compound versus ortho-fluorinated derivatives .
Piperidine vs. Other Amines : Piperidine’s cyclic amine structure provides conformational restraint, improving target selectivity over linear or morpholine-based analogs .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H25FN6O2 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XOTLHXCUHNXMLC-UHFFFAOYSA-N |
The compound features a piperidine ring, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological properties and interaction with various molecular targets.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. The presence of the piperidine ring enhances its ability to interact with biological targets, influencing various biochemical processes.
Antiviral Activity
Research indicates that compounds with similar structural frameworks have shown antiviral properties. For instance, non-nucleoside structured compounds have been developed to inhibit viral fusion processes, suggesting that this compound may also exhibit antiviral activity against certain viruses by disrupting their life cycles .
Antimicrobial Properties
Recent studies have focused on the antimicrobial potential of pyrimidine derivatives. For example, new pyrimidine–benzenesulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for similar applications in combating antibiotic-resistant strains .
Case Studies
- Antimicrobial Evaluation : A series of studies evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of related compounds against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated promising antimicrobial efficacy, highlighting the potential for further development of N-(4-fluorophenyl)methyl derivatives in clinical settings .
- In Silico Studies : Computational analyses have been employed to predict the pharmacokinetic properties and toxicity profiles of similar compounds. These studies are crucial in assessing the drug-likeness of N-(4-fluorophenyl)methyl derivatives before proceeding to in vivo testing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with pyrimidinone derivatives and introducing substituents via nucleophilic substitution or acylation. For example, a pyrimidin-6-one core is functionalized with a piperidine group at position 2, followed by coupling with a 4-fluorobenzylamine derivative via an acetamide linker. Key steps include:
- Thioacetylation : Introduction of sulfur-containing groups under reflux conditions with ethanol or DMF as solvents .
- Acylation : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating pure products, with yields ranging from 31% to 60% depending on conditions .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., δ 2.21 ppm for CH₃ in pyrimidinone; δ 7.75–7.55 ppm for aromatic protons) .
- Mass Spectrometry : LC-MS ([M+H]⁺ peaks) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and pyrimidinone N-H (~3200 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis, particularly for low-yield steps?
- Case Study : A reported 31% yield in a pyrimidine-amine coupling step () suggests inefficiencies in nucleophilic substitution. Optimization approaches include:
- Solvent Screening : Polar aprotic solvents (e.g., NMP) enhance reactivity compared to DMF .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or base additives (K₂CO₃) improve regioselectivity .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved in structural analysis?
- Resolution Workflow :
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrimidinones with fluorophenyl groups in and ).
2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
X-ray Crystallography : Resolves absolute configuration when crystalizable derivatives are synthesized .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Targeted Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or ion channels .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results .
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell passage number affect IC₅₀ values .
- Mitigation :
- Standardization : Use USP-grade reagents and validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) .
Experimental Design Considerations
Q. What computational methods support SAR studies for this compound?
- In Silico Tools :
- Docking Simulations : AutoDock Vina predicts binding modes to targets like dihydrofolate reductase .
- QSAR Modeling : Correlates substituent electronegativity (e.g., 4-fluorophenyl) with bioactivity .
- Validation : Compare computational results with experimental IC₅₀ values to refine models .
Synthesis Challenges
Q. Why does the piperidine substitution at position 2 of the pyrimidinone core pose steric challenges?
- Steric Hindrance : Bulky piperidine groups reduce accessibility for subsequent acylation. Solutions include:
- Microwave-Assisted Synthesis : Enhances reaction rates under controlled pressure .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
